molecular formula C6H12OS B017204 (Tetrahydro-2H-thiopyran-4-yl)methanol CAS No. 100277-27-8

(Tetrahydro-2H-thiopyran-4-yl)methanol

Cat. No. B017204
CAS RN: 100277-27-8
M. Wt: 132.23 g/mol
InChI Key: LMVCLDAMMNHILO-UHFFFAOYSA-N
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Description

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a sulfur-containing heterocyclic building block . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .


Synthesis Analysis

This compound can be synthesized from tetrahydrothiopyran-4-one . Another synthesis method involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF and ester .


Molecular Structure Analysis

The molecular formula of “(Tetrahydro-2H-thiopyran-4-yl)methanol” is C6H12O2 . The exact mass is 132.06100 .


Chemical Reactions Analysis

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone, which is a drug that acts as a CB2 cannabinoid receptor agonist .


Physical And Chemical Properties Analysis

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a colorless liquid . It has a density of 1.000±0.06 g/cm3 , a boiling point of 105 °C , and a flash point of 61° (142°F) . It is slightly soluble in water .

Scientific Research Applications

Basic Organic Chemical Raw Material

“(Tetrahydro-2H-thiopyran-4-yl)methanol” is a basic organic chemical raw material . It can be used as a starting material in various chemical reactions to produce other compounds.

High-Quality Fuel

This compound can also be used as a high-quality fuel . Its chemical structure may allow it to burn efficiently and produce a significant amount of energy.

Fine Chemical Industry

In the fine chemical industry, “(Tetrahydro-2H-thiopyran-4-yl)methanol” can be used in the synthesis of various products . The specifics of these applications would depend on the particular processes and products of the industry.

Plastics Industry

“(Tetrahydro-2H-thiopyran-4-yl)methanol” can be used in the plastics industry . It could potentially be used in the production of certain types of plastic or as a component in plastic additives.

Pesticide Production

This compound is one of the important raw materials in the production of pesticides . It can be used to synthesize various types of pesticides.

Pharmaceutical Industry

“(Tetrahydro-2H-thiopyran-4-yl)methanol” can be used in the pharmaceutical industry . It can be used as a starting material for the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

Tetrahydro-2H-thiopyran-4-yl methanol, also known as TETRAHYDROTHIOPYRAN-4-METHANOL, is a biochemical reagent . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . Toll-like receptor 7 is a protein that in humans is encoded by the TLR7 gene. It is involved in pathogen recognition and activation of innate immunity, which suggests that this compound may play a role in these biological processes.

Mode of Action

It is known to be used in the synthesis of pteridinone toll-like receptor 7 agonists . Agonists are substances that initiate a physiological response when combined with a receptor. In this case, the compound may interact with Toll-like receptor 7 to initiate an immune response.

Biochemical Pathways

Given its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that it may influence the pathways associated with innate immunity.

Result of Action

Considering its role in the synthesis of toll-like receptor 7 agonists , it can be inferred that the compound may contribute to the activation of innate immunity.

properties

IUPAC Name

thian-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVCLDAMMNHILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602925
Record name (Thian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-2H-thiopyran-4-yl)methanol

CAS RN

100277-27-8
Record name (Thian-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)tetrahydro-2H-thiopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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